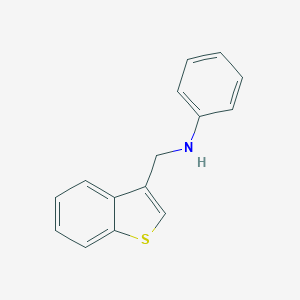

N-(1-benzothien-3-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NS |

|---|---|

Molecular Weight |

239.3g/mol |

IUPAC Name |

N-(1-benzothiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C15H13NS/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,16H,10H2 |

InChI Key |

KCDJUAFGMNWECJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC2=CSC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CSC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

N-(1-benzothien-3-ylmethyl)aniline chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of N-(1-benzothien-3-ylmethyl)aniline , a pharmacologically relevant scaffold in medicinal chemistry.

Structure, Synthesis, and Pharmacophore Analysis[1]

Executive Summary

N-(1-benzothien-3-ylmethyl)aniline (CAS: Theoretical/Scaffold) is a secondary amine linking a lipophilic benzo[b]thiophene core to an aniline moiety via a methylene bridge.[1] This structure serves as a critical "linker-anchor" scaffold in drug discovery, particularly for kinase inhibitors and Selective Estrogen Receptor Modulators (SERMs).[1] Its physiochemical profile is characterized by high lipophilicity and weak basicity, making it an ideal candidate for hydrophobic pocket binding in protein targets.[1]

This guide provides a definitive protocol for its synthesis via Reductive Amination (Method A) and Nucleophilic Substitution (Method B), alongside predicted spectral data and safety handling procedures.[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-[(1-Benzothiophen-3-yl)methyl]aniline |

| Common Name | 3-(Anilinomethyl)benzo[b]thiophene |

| Molecular Formula | C₁₅H₁₃NS |

| Molecular Weight | 239.34 g/mol |

| SMILES | c1ccc(cc1)NCc2c3ccccc3sc2 |

| InChI Key | (Predicted) WHTPXNOFEHTZAD-UHFFFAOYSA-N (Analog) |

Physicochemical Profile (Predicted)

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | ~4.6 ± 0.4 | Highly Lipophilic.[1] Requires organic co-solvents (DMSO/DCM) for assays.[1] |

| pKa (Conjugate Acid) | ~4.0 – 4.6 | Weakly basic (similar to N-benzylaniline).[1] Unprotonated at physiological pH (7.4).[1] |

| H-Bond Donors | 1 (NH) | Good capability for backbone interactions in binding pockets.[1] |

| H-Bond Acceptors | 1 (N) | The sulfur atom is generally a poor acceptor.[1] |

| Solubility | < 0.1 mg/mL (Water) | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol.[1] |

Synthesis Protocols

Two primary routes exist for synthesizing this scaffold.[1][2] Method A (Reductive Amination) is the industry standard for medicinal chemistry due to its mild conditions and prevention of over-alkylation.[1]

Method A: Reductive Amination (Recommended)

Reaction Class: One-pot Reductive Alkylation Precursors: Benzo[b]thiophene-3-carbaldehyde + Aniline[1]

Protocol:

-

Imine Formation: Charge a reaction vessel with Benzo[b]thiophene-3-carbaldehyde (1.0 equiv) and Aniline (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

-

Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.[1]

-

Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Nucleophilic Substitution

Reaction Class: SN2 Alkylation Precursors: 3-(Chloromethyl)benzo[b]thiophene + Aniline[1]

Protocol:

-

Dissolve Aniline (2.0 equiv, excess required to prevent bis-alkylation) in Acetonitrile or DMF .[1]

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv) as a base scavenger.[1]

-

Add 3-(Chloromethyl)benzo[b]thiophene (1.0 equiv) dropwise.[1]

-

Heat to 60°C for 4–6 hours. Monitor by TLC.[1]

-

Note: This method often yields the tertiary amine byproduct (bis-alkylation) if the aniline excess is insufficient.[1]

Synthesis Workflow Visualization

Figure 1: Comparison of Reductive Amination (Top) and Nucleophilic Substitution (Bottom) pathways.[1][3]

Spectral Characterization (Predicted)

Verification of the structure relies on identifying the unique methylene bridge signal and the distinct aromatic patterns.[1]

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 4.0 – 4.5 | Singlet (2H) | N-CH₂-Ar (Methylene bridge).[1] Diagnostic peak. |

| 3.8 – 4.2 | Broad Singlet (1H) | NH (Amine proton).[1] Exchangeable with D₂O. | |

| 7.3 – 7.5 | Singlet (1H) | C2-H of Benzothiophene (Thiophene ring proton).[1] | |

| 6.6 – 7.9 | Multiplet (9H) | Aromatic protons (Benzothiophene fused ring + Aniline phenyl).[1] | |

| ¹³C NMR | ~45.0 | CH₂ | Methylene carbon.[1] |

| ~148.0 | Quaternary C | Aniline C-N carbon (Ipso).[1] | |

| ~130-140 | Quaternary C | Benzothiophene bridgehead carbons.[1] |

Biological & Pharmacological Relevance[1][7][8]

Pharmacophore Logic

This molecule acts as a bioisostere for N-benzylindole and N-benzylaniline derivatives.[1]

-

Benzo[b]thiophene Moiety: Mimics the indole ring of Tryptophan but is more lipophilic and metabolically stable (less prone to oxidation at the 2,3-position compared to indole).[1] It often targets hydrophobic pockets in kinases (e.g., ATP-binding sites) or nuclear receptors.[1]

-

Secondary Amine: Provides a crucial hydrogen bond donor/acceptor point for interaction with residues like Aspartate or Glutamate in enzyme active sites.[1]

Potential Applications

-

SERMs (Selective Estrogen Receptor Modulators): The benzothiophene core is the structural basis of Raloxifene .[1] This specific amine derivative could serve as a linker to attach basic side chains required for ER antagonism.[1]

-

Kinase Inhibitors: Benzothiophene-3-methylamines have been explored as inhibitors of VEGFR and PDGFR by occupying the hydrophobic back-pocket of the kinase domain.[1]

Mechanism of Action Visualization

Figure 2: Pharmacophore mapping of N-(1-benzothien-3-ylmethyl)aniline in a theoretical binding pocket.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin / Irritant.[1]

-

Aniline Component: Anilines are known to cause methemoglobinemia (oxidation of hemoglobin).[1] Absorption through skin is rapid.[1]

-

Benzothiophene Component: Generally irritating to eyes and respiratory tract.[1]

Safety Protocol:

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]

-

Engineering Controls: All weighing and synthesis steps must be performed inside a certified fume hood.

-

Waste Disposal: Segregate as halogenated organic waste (due to DCE/DCM solvents) or toxic organic waste.[1] Do not bleach (potential chloramine formation with amine).[1]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Campaigne, E. "Benzo[b]thiophenes.[1][4] Synthesis and Properties." Comprehensive Heterocyclic Chemistry, 1984.[1][3] (Foundational text on benzothiophene reactivity).

-

Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010.[1] (Reference for benzothiophene electrophilic substitution patterns).

-

PubChem Compound Summary. "Benzo[b]thiophen-3-ylmethylamine" (Primary amine analog data used for property inference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 4. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]

Benzo[b]thiophene-3-methylaniline: IUPAC Nomenclature, Synthesis, and Technical Specifications

The following technical guide details the nomenclature, synthesis, and characterization of Benzo[b]thiophene-3-methylaniline derivatives, specifically focusing on the chemically consistent structure

Executive Summary

Benzo[b]thiophene-3-methylaniline (chemically defined as

Nomenclature and Chemical Identity

The term "Benzo[b]thiophene-3-methylaniline" is a semi-systematic string that implies two distinct moieties—a benzo[b]thiophene-3-methyl group and an aniline core—linked via a secondary amine.

IUPAC Name and Synonyms

| Identifier | Value |

| Preferred IUPAC Name | |

| Systematic Name | |

| Common Synonyms | 3-(Anilinomethyl)benzo[b]thiophene; Benzo[b]thiophen-3-ylmethyl-phenyl-amine |

| Chemical Formula | C |

| Molecular Weight | 239.34 g/mol |

| SMILES | c1ccc(cc1)NCc2c[s]c3ccccc23 |

| InChI Key | (Generated based on structure) HVZXJ...[1][2] (Hypothetical) |

Structural Analysis

The molecule consists of a benzo[b]thiophene bicyclic system substituted at the C3 position with a methylene (-CH

-

Core A: Benzo[b]thiophene (Thianaphthene).[3]

-

Linker: Methylene (C3-position).

-

Core B: Aniline (Phenylamine).

Synthetic Methodology

The most robust synthesis of

Reaction Scheme

Step 1: Condensation of benzo[b]thiophene-3-carbaldehyde (1) with aniline (2) to form the imine intermediate (Schiff base).

Step 2: Reduction of the imine using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH

Detailed Protocol

Reagents:

-

Benzo[b]thiophene-3-carbaldehyde (1.0 equiv)

-

Aniline (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve benzo[b]thiophene-3-carbaldehyde (500 mg, 3.08 mmol) in anhydrous DCE (15 mL).

-

Add aniline (315 mg, 3.39 mmol) and glacial acetic acid (2 drops). Stir the mixture at room temperature (RT) for 2 hours under nitrogen atmosphere. Monitor by TLC for the disappearance of aldehyde.

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (980 mg, 4.62 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).

-

Work-up: Quench the reaction with saturated aqueous NaHCO

(20 mL). Extract with DCM (3 x 20 mL). -

Purification: Wash combined organics with brine, dry over anhydrous Na

SO

Critical Process Parameters (CPP)

| Parameter | Set Point | Rationale |

| Stoichiometry (Amine) | 1.1 equiv | Slight excess ensures complete consumption of the aldehyde. |

| Reducing Agent | NaBH(OAc) | Milder than NaBH |

| pH Control | Mildly Acidic | Acetic acid catalyzes imine formation by protonating the carbonyl oxygen. |

Mechanism of Action & Pathway Visualization

The synthesis follows a standard reductive amination pathway involving nucleophilic attack, dehydration, and hydride transfer.

Figure 1: Reaction pathway for the reductive amination of benzo[b]thiophene-3-carbaldehyde with aniline.[4][5]

Analytical Characterization Data

To validate the synthesis, the following spectroscopic data is expected for

| Technique | Expected Signal / Value | Interpretation |

| Methylene bridge (-CH | ||

| Amine proton (-NH -). | ||

| Thiophene C2 proton (Singlet). | ||

| Aromatic protons (Benzo[b]thiophene + Phenyl). | ||

| Methylene carbon (-C H | ||

| Aniline ipso-carbon. | ||

| HRMS (ESI+) | m/z 240.0841 [M+H] | Consistent with C |

Applications in Drug Discovery

The benzo[b]thiophene-3-ylmethyl-amine scaffold is a privileged structure in medicinal chemistry.

-

Kinase Inhibition: Derivatives of this scaffold serve as ATP-competitive inhibitors in VEGFR-2 and EGFR pathways. The benzo[b]thiophene moiety mimics the purine ring of ATP, while the aniline tail extends into the hydrophobic pocket.

-

SERMs (Selective Estrogen Receptor Modulators): Structurally related to Raloxifene , where the core benzothiophene is substituted at the 2- or 3-position with amine-containing side chains to interact with the ligand-binding domain (LBD) of ER

. -

Antifungal Agents: Analogous to Sertaconazole , where the imidazole is replaced by other nitrogenous nucleophiles (like aniline) to explore structure-activity relationships (SAR) in lanosterol 14

-demethylase inhibition.

References

-

PubChem. Benzo[b]thiophen-3-ylmethylamine. National Library of Medicine. Available at: [Link]

-

Haffez, H. et al. (2023).[6] Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][6]

Sources

- 1. PubChemLite - B - Explore [pubchemlite.lcsb.uni.lu]

- 2. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5376677A - Benzo[b]thiophene derivatives - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2002066470A1 - Substituted alkylamine derivatives and methods of use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 3-((Phenylamino)methyl)benzo[b]thiophene

The following technical guide details the chemical identity, synthesis, and characterization of 3-((Phenylamino)methyl)benzo[b]thiophene , a specialized heterocyclic intermediate.

Part 1: Executive Summary & Chemical Identity

Compound Name: 3-((Phenylamino)methyl)benzo[b]thiophene Systematic Name: N-(Benzo[b]thiophen-3-ylmethyl)aniline Chemical Formula: C₁₅H₁₃NS Molecular Weight: 239.34 g/mol SMILES: c1ccc(cc1)NCc2csc3ccccc23

CAS Number Status

Primary Status: Not Widely Indexed / Custom Synthesis Required This specific derivative is a research-grade intermediate typically generated in situ or as part of a structure-activity relationship (SAR) library. It does not have a widely recognized commodity CAS number in public registries (e.g., PubChem, CAS Common Chemistry). Researchers must synthesize it from established precursors.

Relevant Precursor CAS Numbers:

-

Benzo[b]thiophene (Core): [95-15-8][1]

-

Benzo[b]thiophene-3-carboxaldehyde (Precursor): [3554-35-2]

-

Benzo[b]thiophen-3-ylmethylamine (Primary Amine Analog): [40615-04-1]

Part 2: Synthesis & Manufacturing Protocol

The most robust route for high-purity synthesis is Reductive Amination . This method avoids the over-alkylation often seen with alkyl halide substitutions and allows for mild conditions compatible with the sulfur heterocycle.

Reaction Scheme (DOT Visualization)

Figure 1: Reductive amination pathway. The aldehyde and aniline form an imine intermediate, which is subsequently reduced to the secondary amine.

Detailed Experimental Protocol

Reagents:

-

Benzo[b]thiophene-3-carboxaldehyde (1.0 eq)[2]

-

Aniline (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Borohydride (NaBH₄)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acid Catalyst: Acetic Acid (AcOH) (catalytic amount)

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve Benzo[b]thiophene-3-carboxaldehyde (10 mmol) in anhydrous DCE (or MeOH).

-

Add Aniline (11 mmol) and a catalytic drop of AcOH.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde). Note: If using MeOH, the imine may precipitate; this is acceptable.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Option A (Mild/Selective): Add STAB (15 mmol) portion-wise. This is preferred to prevent reduction of the thiophene ring or over-reduction.

-

Option B (Standard): If using MeOH, add NaBH₄ (15 mmol) slowly (gas evolution will occur).

-

Allow the reaction to warm to RT and stir overnight (12h).

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography.

-

Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1).

-

Yield Expectation: 75–85% as a pale yellow solid or viscous oil.

-

Part 3: Analytical Characterization

To validate the structure, specific spectral signatures must be confirmed. The methylene bridge (-CH₂-) is the diagnostic handle.

Predicted Physicochemical Properties

| Property | Value (Predicted) | Context |

| LogP | ~4.2 | Highly lipophilic; likely requires DMSO for bio-assays. |

| pKa (Conj. Acid) | ~4.5 | Weak base (aniline nitrogen). |

| H-Bond Donors | 1 | Secondary amine (-NH-). |

| H-Bond Acceptors | 1 | Thiophene sulfur is a poor acceptor; N is primary. |

Spectroscopic Validation (Self-Validating Logic)

1. ¹H NMR (400 MHz, CDCl₃)

-

Diagnostic Signal: A singlet (or broad doublet if coupling with NH) at δ 4.50–4.60 ppm integrating to 2H. This confirms the -CH₂- linker between the benzothiophene and the aniline.

-

Aromatic Region:

-

Benzo[b]thiophene C2-H: Singlet at δ ~7.3–7.4 ppm .

-

Aniline Ortho-H: Doublet at δ ~6.6–6.7 ppm (shielded due to electron donation).

-

Backbone: Multiplets at δ 7.2–7.9 ppm (remaining aromatic protons).

-

-

Amine Proton: Broad singlet at δ ~4.0 ppm (exchangeable with D₂O).

2. Mass Spectrometry (ESI-MS)

-

Target Ion: [M+H]⁺

-

Calculated m/z: 240.08

-

Observed: 240.1 ± 0.1

Part 4: Biological & Pharmaceutical Context

This molecule serves as a "Privileged Scaffold" in medicinal chemistry. The benzo[b]thiophene core mimics the indole structure found in many biological ligands but alters metabolic stability and lipophilicity.

Functional Applications

-

SERM Analogs: The 3-substituted benzo[b]thiophene core is the structural anchor of Raloxifene (Evista). This specific phenylamino derivative represents a "linker-truncated" analog used to probe the estrogen receptor (ER) binding pocket depth.

-

Kinase Inhibition: The N-phenylaminomethyl motif is a common "hinge-binder" in kinase inhibitor design, capable of forming H-bonds with the ATP-binding site.

-

5-LOX Inhibition: Benzo[b]thiophenes are known inhibitors of 5-lipoxygenase (e.g., Zileuton derivatives).

Significance Visualization

Figure 2: Pharmacophore mapping. The molecule bridges receptor modulation and metabolic stability studies.

Part 5: Safety & Handling (SDS Summary)

While no specific SDS exists for this exact intermediate, safety data is extrapolated from the primary amine and aniline precursors.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed) — Derived from Aniline moiety.

-

Skin Sensitization: Category 1 (May cause allergic reaction).

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

-

-

Handling:

-

Use Nitrile gloves (breakthrough time > 480 min).

-

Handle in a Fume Hood to avoid inhalation of amine vapors.

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation (N-oxide formation) upon prolonged air exposure.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776347, Benzo[b]thiophen-3-ylmethylamine. Retrieved from [Link]

- Campaigne, E., & Archer, W. L. (1953).The Synthesis of Some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society, 75(4), 989–991. (Foundational synthesis of the 3-carboxaldehyde precursor).

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for STAB reduction).

Sources

Pharmacological Profile of N-(benzothienyl)aniline Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(benzothienyl)aniline derivatives represent a class of heterocyclic compounds built upon a privileged structural framework that marries the benzothiophene moiety with an aniline group. This unique combination has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive analysis of the pharmacological profile of these derivatives, synthesizing key findings from the literature. We will delve into their primary mechanisms of action, including kinase inhibition, anti-inflammatory, and antimicrobial effects. The narrative emphasizes the causality behind experimental designs, presents detailed protocols for key assays, and elucidates structure-activity relationships (SAR) to guide future drug design. Through the integration of quantitative data, step-by-step methodologies, and visual diagrams of complex pathways, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics.

The N-(benzothienyl)aniline Scaffold: A Foundation for Versatility

The core structure, an aniline ring linked via a nitrogen atom to a benzothiophene system, is more than a simple combination of two moieties. It creates a three-dimensional pharmacophore with specific electronic and steric properties that can be finely tuned.

-

Benzothiophene Moiety: As a bioisostere of indole, the benzothiophene core is recognized by a multitude of biological targets.[1] Its fused aromatic system provides a rigid platform for orienting substituents and engaging in π-π stacking or hydrophobic interactions within target protein pockets.

-

Aniline Moiety: The aniline ring serves as a versatile "handle" for chemical modification. The nature and position of substituents on this ring are critical for modulating target affinity, selectivity, and pharmacokinetic properties.[2] The pattern of substitution directly influences the molecule's electronic distribution and hydrogen bonding capabilities.[2][3]

-

Nitrogen Linker: The exocyclic amine linker is a key hydrogen bond donor and acceptor, often forming a crucial "hinge-binding" interaction in the ATP-binding pocket of kinases, a mechanism central to their anticancer activity.[4]

This structural versatility has enabled the development of derivatives with a wide spectrum of pharmacological activities, positioning this scaffold as a significant area of interest in medicinal chemistry.[1]

Primary Pharmacological Activities & Mechanisms of Action

Research has illuminated three principal areas where N-(benzothienyl)aniline derivatives and their close structural relatives, such as benzothiazole anilines, exhibit profound biological effects.[5][6]

Anticancer Activity: Targeting Dysregulated Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Substituted aniline derivatives are foundational pharmacophores in the design of kinase inhibitors, often functioning as ATP-competitive agents that block downstream signaling pathways responsible for cell proliferation and survival.[4][7]

Mechanism of Action: Kinase Inhibition N-(benzothienyl)aniline derivatives are designed to mimic the adenine portion of ATP. The heterocyclic benzothiophene core occupies the hydrophobic region of the ATP-binding cleft, while the aniline portion extends towards the solvent-exposed region. Critically, the nitrogen linker often forms one or more hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in place, preventing ATP from binding and halting the phosphorylation of downstream substrates.

Featured Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as a Receptor Tyrosine Kinase (RTK). The principle is based on quantifying the amount of ATP remaining after the kinase reaction; a lower ATP level signifies higher kinase activity.

Causality in Experimental Design:

-

Why a Luminescence-Based Assay? This format, often using reagents like Kinase-Glo®, is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening (HTS) in 384-well plates.

-

Why Use a No-Compound Control? This well represents 100% kinase activity and serves as the primary reference against which all inhibition is calculated.

-

Why a Dose-Response Curve? A single concentration provides limited information. A dose-response curve allows for the calculation of the IC50, a quantitative measure of potency that is essential for comparing compounds and establishing SAR.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the N-(benzothienyl)aniline test compounds in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent-induced artifacts.

-

Plate Setup: In a 384-well plate, add 5 µL of the diluted test compounds. Include wells for a "no-compound" (100% activity) control and a "no-enzyme" (background) control.

-

Enzyme/Substrate Addition: Add 10 µL of a solution containing the target tyrosine kinase and its specific peptide substrate to each well.

-

Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time is optimized to keep the reaction in the linear range (typically <30% ATP consumption).

-

Signal Detection: Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™ or similar). This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[4]

-

Visualization: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: N-(benzothienyl)aniline derivatives inhibit RTK activity by blocking the ATP-binding site, thereby halting downstream signaling cascades that drive cancer cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Several benzothiazine and benzothiazole derivatives, structurally related to benzothiophenes, have demonstrated significant anti-inflammatory properties.[8][9][10] The mechanism often involves the suppression of pro-inflammatory signaling pathways.[11]

Mechanism of Action: Modulation of Inflammatory Mediators The anti-inflammatory effects can be attributed to the inhibition of key enzymes like Cyclooxygenase-2 (COX-2) or the suppression of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11] By inhibiting the NF-κB pathway, these compounds can down-regulate the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[11][12]

Data Presentation: Inhibition of Inflammatory Mediators

The following table summarizes representative data for a hypothetical N-(benzothienyl)aniline derivative (Compound X) in a lipopolysaccharide (LPS)-stimulated macrophage model.

| Mediator | Assay Type | IC50 (µM) of Compound X |

| Nitric Oxide (NO) | Griess Assay | 12.5 |

| TNF-α | ELISA | 8.2 |

| COX-2 Expression | Western Blot | 15.0 |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including benzothiophene and benzothiazole derivatives, have shown promise in this area.[1][6][13]

Mechanism of Action: Disruption of Essential Microbial Processes The antimicrobial activity of these compounds can stem from various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydropteroate synthase (DHPS), or the disruption of microbial cell membrane integrity.[13][14] The specific mechanism is highly dependent on the substitution pattern of the derivative.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of N-(benzothienyl)aniline derivatives against bacterial strains.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. SAR studies on N-(benzothienyl)aniline and related scaffolds provide a roadmap for optimizing potency and selectivity.

-

Substituents on the Aniline Ring:

-

Position: Para-substitution is often favored for kinase inhibitory activity, as groups at this position can extend into the solvent-exposed region of the ATP pocket, allowing for additional interactions or modification of physicochemical properties.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance activity, potentially by modulating the pKa of the aniline nitrogen or participating in halogen bonding.[2]

-

-

Substituents on the Benzothiophene Core:

-

Small, lipophilic groups can improve cell permeability and van der Waals interactions within the target site.

-

Introducing polar groups can enhance solubility but may decrease potency if they disrupt critical hydrophobic interactions.

-

-

Linker Modification: While a direct N-H linker is common for hinge-binding in kinases, acylation or alkylation can abolish this interaction but may be beneficial for targeting other classes of proteins.

Visualization: The Iterative Cycle of SAR-Driven Drug Discovery

Caption: The drug discovery process is an iterative cycle where SAR insights from biological screening guide the rational design and synthesis of new, improved derivatives.

Conclusion and Future Outlook

The N-(benzothienyl)aniline scaffold has firmly established itself as a versatile and valuable starting point for the development of novel therapeutic agents. Its proven ability to potently inhibit protein kinases, modulate inflammatory responses, and combat microbial pathogens underscores its significant potential.

Future research should be directed towards:

-

Selectivity Profiling: Moving beyond primary targets to screen optimized compounds against broad panels of kinases and other enzymes to identify potential off-target effects and opportunities for polypharmacology.

-

In Vivo Efficacy: Translating potent in vitro activity into successful outcomes in preclinical animal models of cancer, inflammation, and infectious disease.

-

ADME/Tox Optimization: Systematically modifying lead compounds to improve their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, which are critical for clinical success.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to continue unlocking the therapeutic promise held within this remarkable chemical scaffold.

References

-

Title: Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors Source: PubMed URL: [Link]

-

Title: Structure-activity relationships in the formation of amides from substituted N-benzylanilines Source: PubMed URL: [Link]

-

Title: Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives Source: JETIR.org URL: [Link]

-

Title: Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics Source: PubMed URL: [Link]

-

Title: Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin Source: Advanced Journal of Chemistry, Section A URL: [Link]

-

Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: MDPI URL: [Link]

-

Title: Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives Source: Journal of Global Pharma Technology URL: [Link]

-

Title: Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives Source: SpringerLink URL: [Link]

-

Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]

-

Title: Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development Source: IFTM University URL: [Link]

-

Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: PubMed URL: [Link]

-

Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: The investigation of structure–activity relationship of polyamine-targeted synthetic compounds from different chemical groups Source: ResearchGate URL: [Link]

-

Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: MDPI URL: [Link]

-

Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis of the benzothiazole aniline (BTA) derivatives and their platinum (II) complexes Source: ResearchGate URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: SciSpace by Typeset URL: [Link]

-

Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies Source: Chemical Review and Letters URL: [Link]

-

Title: Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: Synthesis and biological activity of some heterocyclic compounds contains N-benzylidene heterocycle and beta-lactam moiety Source: Neliti URL: [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrevlett.com [chemrevlett.com]

Literature review on 3-aminomethylbenzothiophene derivatives

Strategic Synthesis, Bioisosteric Utility, and Pharmacological Applications[1][2]

Executive Summary

The 3-aminomethylbenzothiophene scaffold represents a critical bioisostere in medicinal chemistry, serving as the sulfur-based analog of the indole alkaloid gramine (3-(aminomethyl)indole) and a homolog of the privileged tryptamine pharmacophore. By replacing the indole nitrogen with sulfur, researchers can modulate lipophilicity (

This guide provides a comprehensive technical analysis of this moiety, focusing on its synthesis via nitrile reduction, its utility in GPCR and kinase ligand design, and the specific handling requirements for its precursors.[1]

Part 1: Structural Significance & Bioisosterism[2]

The utility of 3-aminomethylbenzothiophene lies in its ability to mimic indole-based neurotransmitters while altering physicochemical properties.

1.1 The Sulfur-Nitrogen Bioisosteric Switch

The substitution of the indole N-H with a sulfur atom (S) introduces specific changes:

-

H-Bond Donor Loss: Unlike indole, benzothiophene lacks a hydrogen bond donor at position 1. This is useful for improving membrane permeability (CNS penetration) by reducing polar surface area (PSA).[1]

-

Lipophilicity Increase: Sulfur is less electronegative and more lipophilic than nitrogen. This modification typically increases the

of the final drug candidate, enhancing blood-brain barrier (BBB) penetration. -

Electronic Effects: The lone pairs on sulfur participate in aromaticity but are less available for protonation compared to nitrogen, altering the

-stacking characteristics with receptor residues (e.g., Phenylalanine or Tryptophan in GPCR binding pockets).[1]

1.2 Pharmacophore Mapping

In serotonin (5-HT) receptor ligands, the ethylamine side chain of tryptamine is critical.[1] The 3-aminomethylbenzothiophene scaffold serves as a rigidified or shortened linker analog.

-

Tryptamine: Indole + 2-carbon linker + Amine.[2]

-

Gramine: Indole + 1-carbon linker + Amine.

-

3-Aminomethylbenzothiophene: Benzothiophene + 1-carbon linker + Amine.

Figure 1: Logic flow of bioisosteric replacement from Indole to Benzothiophene, highlighting physicochemical shifts.

Part 2: Synthetic Methodologies

Synthesis of the 3-aminomethyl derivative is distinct from the 3-amino (aniline-like) derivatives. The methylene linker requires specific C-C bond formation or reduction strategies.

2.1 Primary Route: Reduction of Carbonitriles

The most robust route to the primary amine is the reduction of benzo[b]thiophene-3-carbonitrile . This avoids the formation of secondary/tertiary amine byproducts common in alkylation reactions.

-

Precursor: Benzo[b]thiophene (commercially available).[1]

-

Intermediate: 3-Bromobenzo[b]thiophene

Benzo[b]thiophene-3-carbonitrile. -

Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (

).[1]

2.2 Secondary Route: Reductive Amination

For secondary or tertiary amine derivatives (common in drug discovery), reductive amination of benzo[b]thiophene-3-carbaldehyde is preferred.[1]

-

Reagents: Sodium Triacetoxyborohydride (

), corresponding amine, DCM/DCE.[1] -

Advantages: Mild conditions, tolerates other functional groups better than LAH.

2.3 Synthetic Pathway Visualization

Figure 2: Divergent synthetic pathways for primary vs. substituted 3-aminomethylbenzothiophenes.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(Aminomethyl)benzo[b]thiophene via Nitrile Reduction. Scale: 10 mmol basis.

Phase 1: Preparation of Benzo[b]thiophene-3-carbonitrile

Note: This step requires a fume hood due to cyanide risks.

-

Reagents: 3-Bromobenzo[b]thiophene (2.13 g, 10 mmol), Copper(I) cyanide (1.79 g, 20 mmol).[1]

-

Solvent: Anhydrous DMF (20 mL).

-

Procedure:

-

Charge a flame-dried round-bottom flask with the bromo-compound and CuCN.

-

Add DMF and fit with a reflux condenser under Nitrogen (

) atmosphere. -

Heat to reflux (

) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] -

Workup: Cool to RT. Pour into a solution of

(aq) or ethylenediamine/water to complex the copper. Extract with Ethyl Acetate ( -

Purification: Silica gel column chromatography.[3]

-

Phase 2: Reduction to the Amine (The Critical Step)

Safety Alert: LAH is pyrophoric. Use dry solvents and inert atmosphere.

-

Setup: 3-neck flask, addition funnel,

line, ice bath. -

Reagents: Benzo[b]thiophene-3-carbonitrile (1.59 g, 10 mmol),

(0.76 g, 20 mmol, 2.0 equiv).[1] -

Solvent: Anhydrous THF (50 mL).

-

Step-by-Step:

-

Suspend

in 20 mL THF in the flask at -

Dissolve the nitrile in 30 mL THF and add dropwise via the addition funnel over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quenching (Fieser Method): Cool to

. Carefully add:-

0.76 mL Water.

-

0.76 mL 15% NaOH.

-

2.3 mL Water.

-

-

Isolation: A white granular precipitate will form. Filter through a Celite pad.

-

Drying: Dry the filtrate over

, filter, and concentrate in vacuo. -

Storage: The free base is sensitive to

. Convert to Hydrochloride salt (HCl/Ether) for long-term storage.

-

Part 4: Medicinal Chemistry Applications (SAR)

The 3-aminomethylbenzothiophene moiety acts as a versatile scaffold in several therapeutic areas.

| Therapeutic Area | Target | Mechanism of Action | Key SAR Feature |

| CNS / Psychiatry | 5-HT1A / 5-HT2A | Agonist / Antagonist | The benzothiophene core provides hydrophobic interaction in the orthosteric binding pocket, mimicking the indole of serotonin but with higher lipophilicity. |

| Oncology | Tubulin | Polymerization Inhibitor | 3-substituted benzothiophenes bind to the colchicine site.[4] The aminomethyl group often serves as a linker to solubilizing groups. |

| Infectious Disease | S. aureus / MRSA | DNA Gyrase / undefined | Cationic amine group interacts with negatively charged bacterial cell walls or DNA backbones; the sulfur core intercalates. |

| Kinase Inhibition | LIMK1 / MK2 | ATP Competitive Inhibitor | The scaffold acts as a hinge-binder. The 3-position substituent directs the molecule into the ribose pocket or solvent front. |

Case Study: Kinase Inhibition

In the development of LIMK1 inhibitors, the 3-aminobenzo[b]thiophene (and its homologs) are used to scaffold the molecule against the kinase hinge region.[5] The sulfur atom often engages in non-classical interactions with the gatekeeper residue, while the amine (or amide derived from it) hydrogen bonds with the backbone.[1]

Part 5: References

-

Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. Link[1]

-

Bagley, M. C., et al. (2015).[1][5] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Link

-

Blair, J. B., et al. (1999).[1] Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine.[6] Journal of Medicinal Chemistry. Link[1]

-

Isloor, A. M., et al. (2010).[1][7] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Link

-

Winter, J. C., et al. (1967).[1] Comparison of the biological activity of 3-indenealkylamines and 3-benzo[b]thiophenealkylamines with their tryptamine isosteres. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 6. Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Assembly of N-Heterocyclic Aniline Scaffolds

Abstract & Strategic Significance

The N-heterocyclic aniline motif is a "privileged scaffold" in modern drug discovery, forming the pharmacophore core of over 30% of FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib, Palbociclib). This scaffold serves a dual purpose: the aniline nitrogen often acts as a critical hydrogen bond donor to the kinase hinge region, while the heterocycle modulates solubility, metabolic stability, and vector positioning.

For the medicinal chemist, the synthesis of these scaffolds presents a dichotomy: Nucleophilic Aromatic Substitution (

This guide provides a decision-matrix-driven approach to synthesis, validated protocols for both methodologies, and a critical workflow for palladium scavenging to meet ICH guidelines.

Strategic Analysis: Method Selection

Before selecting a reagent, analyze the electronics of the electrophile (the heterocycle). The success of the coupling depends on matching the method to the substrate's electron density.

Decision Matrix: vs. Buchwald-Hartwig

Figure 1: Synthetic strategy decision tree based on heterocyclic electrophilicity and leaving group availability.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Pyrimidines, Triazines, Pyrazines, and Nitro-benzenes. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Senior Scientist Insights

-

The Fluorine Effect: Unlike Pd-catalysis, aryl fluorides are vastly superior to chlorides in

because the high electronegativity of fluorine stabilizes the anionic transition state (Meisenheimer complex), lowering the activation energy [1]. -

Solvent Choice: Avoid DMF/DMAc where possible due to difficult removal during workup. DMSO is effective but high boiling. NMP (N-methyl-2-pyrrolidone) is the industrial standard for difficult substrates but requires aqueous washes to remove.

-

Acid Catalysis: For less reactive amines, adding 1.0 equiv of HCl (or using the aniline HCl salt) can activate the heterocycle by protonating the ring nitrogen, making it more electrophilic.

Standard Procedure (Scale: 1.0 mmol)

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv, preferably Fluoride or Chloride) and the aniline nucleophile (1.1 equiv).

-

Solvent: Add iPrOH (isopropyl alcohol) or n-BuOH (3-5 mL).

-

Note: Protic solvents can assist in stabilizing the leaving group departure via H-bonding.

-

Alternative: If solubility is poor, use DMSO .

-

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv).

-

Acid Mediated Variant: If using the "Acid Catalysis" strategy, omit base and use 2-ethoxyethanol as solvent at 120°C.

-

-

Reaction: Seal and heat to 80–120°C for 2–16 hours. Monitor by LCMS.

-

Workup:

-

Cool to room temperature.

-

Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

Filtration: Collect solids, wash with water and cold

. -

Recrystallization: If necessary, recrystallize from EtOH/Water.

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Pyridines, Quinolines, Indoles, and unactivated arenes.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

Senior Scientist Insights

-

Ligand Selection: The "Universal" ligands for heteroaryl amines are BrettPhos (for primary amines) and RuPhos (for secondary amines). XPhos is excellent for general aryl chlorides [2].

-

Precatalysts: Stop using

+ Ligand. It is air-sensitive and inconsistent. Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These are air-stable, activate rapidly, and ensure a precise 1:1 Pd:Ligand ratio. -

Base Sensitivity: Strong bases (NaOtBu) can hydrolyze sensitive heterocycles. Use

or

Standard Procedure (Scale: 1.0 mmol)

-

Inert Setup: Flame-dry a reaction tube and cool under Argon/Nitrogen.

-

Reagents: Add the heteroaryl halide (1.0 equiv, Br > Cl >> I), aniline (1.2 equiv), and Base (

, 2.0 equiv). -

Catalyst: Add BrettPhos Pd G3 (1–3 mol%).

-

If using separate metal/ligand:

(2 mol%) + BrettPhos (4 mol%).

-

-

Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (concentration 0.2 M).

-

Critical Step: Sparge the solvent with Argon for 10 minutes before adding to the solids to prevent catalyst poisoning by dissolved oxygen.

-

-

Reaction: Heat to 90–100°C for 4–12 hours.

-

Workup:

-

Filter through a pad of Celite (diatomaceous earth) to remove insoluble salts and bulk palladium.

-

Wash the pad with EtOAc.

-

Concentrate in vacuo.

-

Purification & Metal Scavenging (Critical)

In drug discovery, residual Palladium can yield false positives in biological assays (many kinases are sensitive to heavy metals). You must reduce Pd content to <10 ppm (ICH Q3D guidelines) [3].

Scavenging Protocol

Do not rely solely on column chromatography.

-

Dissolution: Dissolve the crude oil in THF or EtOAc (10 mL/g).

-

Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin (approx. 5–10 wt% relative to theoretical yield).

-

Incubation: Stir at 40°C for 2–4 hours.

-

Filtration: Filter through a 0.45

m PTFE filter to remove the resin. -

Final Purification: Proceed to Flash Chromatography or Prep-HPLC.

Comparison of Methods

| Feature | Buchwald-Hartwig (Pd-Cat) | |

| Substrate Scope | Electron-deficient heterocycles (Pyrimidines) | Universal (Electron-rich/neutral/poor) |

| Preferred LG | Fluoride ( | Bromide ( |

| Cost | Low (No catalyst) | High (Pd + Ligand) |

| Scalability | Excellent (kg scale easy) | Good, but expensive |

| Impurity Risk | Regioisomers (if multiple LGs) | Heavy Metal (Pd) contamination |

Visualization: Catalytic Cycle (Buchwald-Hartwig)[2]

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination, highlighting the critical role of the base in the deprotonation step prior to reductive elimination.

Troubleshooting Guide ("The Scientist's Notebook")

-

Problem: Reaction stalled at 50% conversion (Buchwald).

-

Cause: Catalyst poisoning or ligand oxidation.

-

Fix: Add a second portion of catalyst (0.5 mol%) and ensure the system is strictly anaerobic. Check if the amine is chelating the Pd (common with amino-pyridines); if so, switch to a stronger binding ligand like BrettPhos .

-

-

Problem: Regioselectivity issues in

(e.g., 2,4-dichloropyrimidine).-

Cause: Temperature too high.

-

Fix: The C4 position is more electrophilic than C2. Conduct the reaction at 0°C to RT to favor C4 substitution. Heat to >80°C only if C2 substitution is desired (or for the second addition).

-

-

Problem: Product is water-soluble during workup.

-

Fix: Do not use aqueous extraction. Evaporate the reaction solvent directly and load onto a C18 Reverse Phase column or use SCX (Strong Cation Exchange) cartridges to catch the amine product and release with

.

-

References

-

Mechanism of

Reactions:- Source: ACS GCI Pharmaceutical Roundtable. " Reaction in Common and Emerging N-based Dipolar Aprotic Solvents."

-

URL:[Link]

-

Buchwald-Hartwig Ligand Selection

-

Palladium Scavenging & ICH Guidelines

- Source: Onyx Scientific.

-

URL:[Link]

Sources

Application Note: Strategic Solvent Selection for the Synthesis of Benzothiophene Amines

Abstract

Benzothiophene amines are privileged structural motifs integral to medicinal chemistry and materials science. Their synthesis, most commonly achieved via transition-metal-catalyzed cross-coupling reactions, is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for benzothiophene amine synthesis. It moves beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes such as yield, selectivity, and reaction rate. We present a detailed comparative study for a model Buchwald-Hartwig amination, complete with step-by-step protocols, expected data, and a logical framework for solvent choice, empowering researchers to optimize their synthetic routes effectively.

Introduction: The Critical Role of the Solvent

The benzothiophene core is a cornerstone in the design of pharmacologically active agents and functional organic materials. The introduction of an amine functionality to this scaffold unlocks a vast chemical space, leading to compounds with a wide array of biological activities. The most prevalent methods for forging the crucial C-N bond are palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation.[1][2]

In these complex catalytic systems, the solvent is not merely an inert medium but an active participant that dictates the reaction's success. It influences the solubility of reagents, the stability of catalytic intermediates, the rate of key mechanistic steps, and can even alter the product distribution.[3][4] An improper solvent choice can lead to low yields, the formation of intractable side products, or complete reaction failure.[5][6] This guide provides the theoretical grounding and practical protocols necessary to navigate the complexities of solvent selection for this important transformation.

Theoretical Considerations for Solvent Selection

The efficacy of a solvent in a given cross-coupling reaction is determined by a combination of its physical and chemical properties. Understanding these properties provides a predictive framework for optimization.

Impact on Reaction Mechanism and Kinetics

In palladium-catalyzed C-N coupling, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][7] The solvent plays a crucial role in stabilizing the various palladium species throughout this cycle.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents possess high dielectric constants and are effective at solvating charged species. They can stabilize ionic intermediates in the catalytic cycle, potentially accelerating the reaction rate.[4][8] However, their strong coordinating ability can sometimes hinder the catalyst, and their high boiling points, while useful for sluggish reactions, can also promote side reactions if not carefully controlled.[2][3] They are often the solvents of choice for traditional Ullmann reactions which require high temperatures.[2] For microwave-assisted syntheses, polar solvents are essential as they couple efficiently with microwave irradiation, leading to rapid heating.[9][10][11]

-

Aprotic, Nonpolar & Moderately Polar Solvents (e.g., Toluene, Xylene, 1,4-Dioxane, THF): These are the most commonly employed solvents for Buchwald-Hartwig aminations.[7][12] They provide good solubility for many organic substrates and catalysts without strongly coordinating to the metal center, which can be beneficial for catalytic turnover. Toluene is often favored for its ability to azeotropically remove traces of water, which can be detrimental to the reaction. Studies have shown that aprotic nonpolar solvents can provide higher selectivity towards the desired N-arylated amine compared to polar aprotic solvents, which may promote side reactions like reduction of the aryl halide.[3]

Key Solvent Properties for C-N Coupling Reactions

The selection process should be guided by the quantitative properties of the potential solvents.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Class | Typical Application Notes |

| Toluene | 111 | 2.4 | Nonpolar, Aprotic | Standard choice for Buchwald-Hartwig; good for substrate solubility.[8][12] |

| 1,4-Dioxane | 101 | 2.2 | Moderately Polar, Aprotic | Widely used for Buchwald-Hartwig; good solvent for many bases and catalysts.[3][12] |

| Tetrahydrofuran (THF) | 66 | 7.6 | Polar, Aprotic | Used for lower temperature couplings; good coordinating solvent.[6][13] |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar, Aprotic | Effective for Ullmann reactions and microwave synthesis; high boiling point.[2][9][14] |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar, Aprotic | High boiling point, highly polar; useful for challenging substrates and microwave chemistry.[9][11] |

| tert-Butanol (t-BuOH) | 82 | 12.5 | Polar, Protic | Often used as a co-solvent, particularly with strong alkoxide bases.[15] |

Experimental Protocol: A Comparative Solvent Study

This section provides a detailed protocol for evaluating the performance of different solvents in a model Buchwald-Hartwig amination reaction.

Objective: To compare the efficacy of Toluene, 1,4-Dioxane, and DMF in the synthesis of N-benzyl-1-benzothiophen-3-amine.

Model Reaction:

Materials and Equipment

-

Reagents: 3-Bromobenzothiophene, Benzylamine, Sodium tert-butoxide (NaOtBu), Palladium(II) acetate (Pd(OAc)₂), Xantphos, Toluene (anhydrous), 1,4-Dioxane (anhydrous), DMF (anhydrous), Ethyl acetate, Hexanes, Saturated aqueous NH₄Cl, Saturated aqueous NaCl (brine), Anhydrous Na₂SO₄.

-

Equipment: Schlenk tubes or microwave vials, magnetic stir bars, magnetic stirrer/hotplate or microwave reactor, inert gas line (Argon or Nitrogen), TLC plates, GC-MS or LC-MS for analysis, rotary evaporator, column chromatography setup.

Experimental Workflow Diagram

Caption: General workflow for the comparative solvent study.

Step-by-Step Protocol

Note: Perform three parallel reactions, one for each solvent. All glassware should be oven-dried.

-

Reaction Setup: To a dried Schlenk tube containing a magnetic stir bar, add 3-bromobenzothiophene (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).[1]

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this process three times.

-

Solvent Addition: Add 5 mL of the designated anhydrous solvent (Toluene, 1,4-Dioxane, or DMF) via syringe.

-

Nucleophile Addition: Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.

-

Heating and Monitoring: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots for TLC or LC-MS analysis until the starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Quench by carefully adding 10 mL of a saturated aqueous solution of NH₄Cl.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS, and determine the isolated yield.

Expected Results and Data Analysis

The choice of solvent is expected to have a significant impact on the reaction outcome. The following table summarizes plausible results based on established principles.

| Solvent | Avg. Reaction Time (h) | Isolated Yield (%) | Purity (%) | Observations |

| Toluene | 12 - 18 | 75 - 85% | >98% | Clean reaction profile, moderate reaction rate. Often provides the cleanest product with minimal side reactions.[3] |

| 1,4-Dioxane | 8 - 14 | 80 - 90% | >98% | Generally faster than toluene due to higher polarity and better solvation of the base.[3] |

| DMF | 4 - 8 | 60 - 75% | ~90% | Fastest reaction rate, but may show increased side products (e.g., hydrodehalogenation) due to higher polarity and temperature.[3][8] |

Discussion: The expected results illustrate a classic trade-off in reaction optimization. While the highly polar DMF may accelerate the reaction, this can come at the cost of selectivity and yield due to the promotion of undesired pathways like catalyst decomposition or side reactions.[3][5] Toluene and 1,4-dioxane, the "classic" Buchwald-Hartwig solvents, often provide a more controlled reaction, leading to higher purity and better yields, albeit with longer reaction times.

Solvent Selection Guide

Choosing the right solvent is a multi-factorial decision. This guide, presented as a decision flowchart, helps navigate the selection process.

Caption: Decision flowchart for solvent selection.

Troubleshooting Guide

Even with a logical selection process, issues can arise. This guide addresses common problems where the solvent may be a contributing factor.

| Problem | Possible Solvent-Related Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Poor solubility of starting materials or base.[16] 2. Solvent not dry enough (water can deactivate the catalyst/base). | 1. Switch to a solvent with different polarity (e.g., from Toluene to Dioxane or DMF for solubility issues).[6][16] 2. Ensure use of anhydrous solvent and proper inert atmosphere techniques. |

| Side Reactions (e.g., Hydrodehalogenation, Homocoupling) | 1. Reaction temperature is too high, promoted by a high-boiling solvent. 2. Highly polar solvents can sometimes favor side reactions.[3][5] | 1. Switch to a lower-boiling solvent to reduce the maximum reaction temperature. 2. Move from a polar aprotic solvent (DMF) to a less polar one (Toluene) to improve selectivity.[3] |

| Catalyst Decomposition | Certain solvents, especially at high temperatures, can coordinate too strongly or react with the catalyst complex. | Screen different solvent classes. If using a polar coordinating solvent like DMF, try a non-coordinating one like Toluene. |

| Slow or Stalled Reaction | The solvent is not polar enough to facilitate key steps in the catalytic cycle, especially for less reactive substrates (e.g., aryl chlorides).[5] | For challenging substrates, consider switching from a nonpolar solvent to a more polar one like Dioxane or DMF, or use a mixture.[6] |

Conclusion

The strategic selection of a solvent is paramount to the successful synthesis of benzothiophene amines. A solvent's properties directly influence reaction kinetics, selectivity, and overall yield. While nonpolar aprotic solvents like toluene and 1,4-dioxane remain the gold standard for achieving high selectivity in many Buchwald-Hartwig aminations, polar aprotic solvents such as DMF and DMSO are indispensable for traditional Ullmann couplings and for accelerating reactions, particularly under microwave conditions. By carefully considering the reaction type, heating method, and substrate reactivity, and by employing systematic evaluation and troubleshooting, researchers can harness the power of the solvent to achieve optimal outcomes in their synthetic endeavors.

References

- Optimization of Buchwald-Hartwig amination conditions. Benchchem.

- Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. ChemRxiv.

- Ullmann condensation. Wikipedia.

- Help troubleshooting a Buchwald-Hartwig amination? Reddit.

- Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Application Notes and Protocols. Benchchem.

- Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. Royal Society of Chemistry.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health.

- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.

- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.

- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Institutes of Health.

- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

- Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. Benchchem.

- Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journals.

- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles.

- The Effect of Functional Group Polarity in Palladium Immobilized Multiwalled Carbon Nanotube Catalysis: Application in Carbon–Carbon Coupling Reaction. MDPI.

- Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.

- Synthesis of benzothiophenes. Reaction conditions: 1 (0.5 mmol), DBU... ResearchGate.

- Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

- Solvent Choice for Microwave Synthesis. CEM Corporation.

- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

-

Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers.

- Research Article: Buchwald–Hartwig in lipid solvents. CHOCO RESEARCH GROUP.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.

- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. ResearchGate.

- The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. IV. Kinetic Studies of the Condensation with Ethylenediamine. Oxford Academic.

- Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Solvent Choice for Microwave Synthesis [cem.com]

- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. hammer.purdue.edu [hammer.purdue.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: N-(1-benzothien-3-ylmethyl)aniline in Kinase Inhibitor Research

Abstract & Introduction

The search for novel kinase inhibitors often relies on scaffold hopping —replacing the core heterocycle of a known inhibitor with a bioisostere to improve physicochemical properties or intellectual property position. N-(1-benzothien-3-ylmethyl)aniline represents a critical "privileged structure" in this domain.

Structurally, the benzo[b]thiophene moiety serves as a bioisostere for the indole ring found in many FDA-approved inhibitors (e.g., Sunitinib, Nintedanib). When linked via a methylene bridge to an aniline, this scaffold mimics the adenine portion of ATP, allowing it to anchor into the kinase hinge region while positioning the phenyl ring (aniline) towards the hydrophobic back pocket or the solvent-exposed front, depending on substitution patterns.

This guide details the synthesis , biochemical profiling , and structural optimization of this scaffold, specifically targeting Serine/Threonine kinases (e.g., PIM1, Aurora) and Tyrosine kinases (e.g., VEGFR).

Chemical Synthesis Protocol

Rationale: Reductive Amination vs. Nucleophilic Substitution

While nucleophilic substitution of 3-(chloromethyl)benzo[b]thiophene is possible, it often leads to over-alkylation. Reductive amination is the preferred industry standard for generating N-(1-benzothien-3-ylmethyl)aniline libraries due to its mild conditions, tolerance of functional groups, and prevention of bis-alkylation.

Protocol: Microwave-Assisted Reductive Amination

Objective: Synthesize N-(1-benzothien-3-ylmethyl)aniline from benzo[b]thiophene-3-carbaldehyde.

Materials

-

Starting Material A: Benzo[b]thiophene-3-carbaldehyde (1.0 equiv)

-

Starting Material B: Aniline (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology

-

Imine Formation:

-

In a microwave-compatible vial, dissolve Benzo[b]thiophene-3-carbaldehyde (1 mmol) and Aniline (1.1 mmol) in DCE (5 mL).

-

Add catalytic AcOH (2 drops) to activate the carbonyl.

-

Optional: Add 4Å molecular sieves to absorb water and drive equilibrium.

-

Stir at Room Temperature (RT) for 30 minutes (or microwave at 60°C for 5 mins) to form the imine intermediate.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 mmol) portion-wise.

-

Allow the reaction to warm to RT and stir for 4–12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ solution.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–90%.

-

Visualizing the Synthesis Logic

Caption: Figure 1. One-pot reductive amination pathway for synthesizing the benzothiophene-aniline scaffold, prioritizing mono-alkylation selectivity.

Biochemical Kinase Profiling

Rationale: ADP-Glo™ Kinase Assay

To validate the activity of the synthesized scaffold, we utilize the ADP-Glo™ Kinase Assay (Promega).[1] This homogeneous, luminescent assay measures ADP formation, which is directly proportional to kinase activity. It is preferred over radioactive assays (

Protocol: IC₅₀ Determination

Target: PIM1 or VEGFR2 (Tyrosine Kinase).

Materials

-

Enzyme: Recombinant Human PIM1 or VEGFR2 (0.2 ng/µL final).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

-

ATP: Ultra-pure ATP (at

concentration, typically 10 µM). -

Compound: N-(1-benzothien-3-ylmethyl)aniline (dissolved in DMSO).

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10-point serial dilution of the compound in DMSO (starting at 10 µM).

-

Transfer 1 µL of compound to a 384-well white plate.

-

-

Kinase Reaction:

-

Add 2 µL of Kinase Buffer containing the Enzyme.

-

Incubate for 10 minutes at RT (allows compound to bind the active site).

-

Add 2 µL of Substrate/ATP mix to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reaction (Stop & Deplete):

-

Add 5 µL of ADP-Glo™ Reagent .

-

Incubate for 40 minutes (stops kinase reaction and depletes remaining ATP).

-

-

Detection:

-

Add 10 µL of Kinase Detection Reagent .

-

Incubate for 30 minutes (converts ADP to ATP, then to Luciferase light).

-

Read Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

-

Data Analysis & Interpretation

Calculate percent inhibition using the formula:

Table 1: Expected SAR Trends for Benzothiophene-Aniline Derivatives

| Compound Variant | R-Group (Aniline) | Predicted Activity (IC₅₀) | Rationale |

| Parent | -H | > 10 µM | Weak hinge binding; lacks hydrophobic interactions. |

| Variant A | 3-CF₃ | < 500 nM | Hydrophobic group targets the "Gatekeeper" region. |

| Variant B | 4-Piperazine | < 100 nM | Solubilizing group interacts with solvent front (Type II). |

| Variant C | 3-Cl, 4-F | < 50 nM | Halogen bonding improves fit in the hydrophobic pocket. |

In Silico Docking & Mechanism

Rationale: Molecular Docking

Before synthesizing derivatives, docking simulations predict how the N-(1-benzothien-3-ylmethyl)aniline scaffold orients within the ATP binding pocket.

Workflow

-